N-(4-chlorophenyl)-4-fluoro-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-(4-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINOSULFONYL)BENZAMIDE: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a fluorine atom, and a morpholinosulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINOSULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under condensation conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced through a nucleophilic substitution reaction using morpholine and a sulfonyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinosulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium on carbon (Pd/C) can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINOSULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity. Alternatively, it may interact with receptors, modulating their signaling pathways and leading to desired biological effects.
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE: This compound shares a similar benzamide core but differs in the presence of a trifluoromethyl group instead of a fluorine atom and a morpholinosulfonyl group.
3,5-Dichloro-N-(4-chlorophenyl)benzamide: Another related compound with dichloro substitution on the benzamide core.
Uniqueness: N-(4-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINOSULFONYL)BENZAMIDE is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for further development in various applications.
Properties
Molecular Formula |
C17H16ClFN2O4S |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H16ClFN2O4S/c18-13-2-4-14(5-3-13)20-17(22)12-1-6-15(19)16(11-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
InChI Key |
YSZHYPVHSLAADD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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